molecular formula C3H8ClNO B13350179 Azetidin-2-ol hydrochloride

Azetidin-2-ol hydrochloride

Cat. No.: B13350179
M. Wt: 109.55 g/mol
InChI Key: KWJMOZYXYPPDCP-UHFFFAOYSA-N
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Description

Azetidin-2-ol hydrochloride is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidin-2-ol hydrochloride can be synthesized through several methods. One common approach involves the cyclization of β-chloroalcohols. The β-chloroalcohol is first activated as a triflate, followed by displacement with cyanide in the presence of 18-crown-6 to afford β-chloronitrile. Subsequent cyclization yields azetidin-2-ol .

This reaction is efficient for synthesizing functionalized azetidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and copper-catalyzed multicomponent reactions are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Azetidin-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include functionalized azetidines, amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of azetidin-2-ol hydrochloride involves its interaction with various molecular targets and pathways. Its ring strain and unique reactivity allow it to participate in ring-opening and expansion reactions, making it a versatile intermediate in organic synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Azetidin-2-ol hydrochloride can be compared with other similar compounds such as:

This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

IUPAC Name

azetidin-2-ol;hydrochloride

InChI

InChI=1S/C3H7NO.ClH/c5-3-1-2-4-3;/h3-5H,1-2H2;1H

InChI Key

KWJMOZYXYPPDCP-UHFFFAOYSA-N

Canonical SMILES

C1CNC1O.Cl

Origin of Product

United States

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